2-Acetylcyclohexanone
Overview
Description
2-Acetylcyclohexanone is an organic compound with the molecular formula C₈H₁₂O₂. It is a β-dicarbonyl compound, which means it contains two carbonyl groups (C=O) separated by a single carbon atom. This compound is known for its keto-enol tautomerism, where it can exist in both keto and enol forms. The compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
2-Acetylcyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
Mode of Action
It’s known that the compound can exist in a keto-enol tautomerism in water . This tautomeric equilibrium might play a role in its interaction with biological targets.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Acetylcyclohexanone are not well-documented in the literature. Its bioavailability, half-life, and clearance rate in the body are unknown. It’s important to note that these properties can significantly affect the compound’s pharmacological activity .
Result of Action
It’s known that this compound was used in the synthesis of anilinoethanolamines , suggesting it may have potential applications in the synthesis of bioactive compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its keto-enol tautomerism is known to occur in water . Other factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylcyclohexanone can be synthesized from cyclohexanone using an enamine intermediate. The process involves the following steps :
Formation of Enamine: Cyclohexanone reacts with pyrrolidine in the presence of an acid catalyst (p-toluenesulfonic acid) to form an enamine. The reaction is carried out in toluene and refluxed using a Dean-Stark apparatus to remove water formed in the reaction.
Acylation: The enamine is then reacted with acetic anhydride to produce the acetylated product.
Hydrolysis: The acetylated product is hydrolyzed to yield this compound. The reaction mixture is purified by vacuum distillation.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
2-Acetylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Diketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted cyclohexanones.
Comparison with Similar Compounds
2-Acetylcyclohexanone can be compared with other β-dicarbonyl compounds such as:
2-Acetylcyclopentanone: Similar structure but with a five-membered ring.
2-Isobutyrylcyclohexanone: Contains an isobutyryl group instead of an acetyl group.
Ethyl 2-oxocyclohexanecarboxylate: Contains an ester group in addition to the ketone.
Uniqueness: this compound is unique due to its specific ring size and the presence of both acetyl and cyclohexanone groups, which confer distinct reactivity and stability compared to its analogs .
Properties
IUPAC Name |
2-acetylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKATORRSPXJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049365 | |
Record name | 2-Acetyl-1-cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-23-7 | |
Record name | 2-Acetylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ACETYLCYCLOHEXANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, 2-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetyl-1-cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Acetylcyclohexanone?
A1: The molecular formula of this compound is C8H12O2, and its molecular weight is 140.18 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: 2-ACH can be characterized using various spectroscopic techniques:
- IR Spectroscopy: A strong absorption band around 1710-1720 cm-1 confirms the presence of the carbonyl groups. [, ]
- NMR Spectroscopy: Both 1H and 13C NMR spectra provide detailed information about the structure and dynamics of 2-ACH, including its keto-enol tautomerism. [, , , , ]
Q3: Does this compound exhibit catalytic properties?
A4: While 2-ACH is not a catalyst itself, it serves as a ligand in various metal complexes that display catalytic activity. For instance, dioxomolybdenum complexes containing 2-ACH as a ligand have demonstrated activity in the dehydration of alcohols, including industrially relevant reactions like the dehydration of 2-octanol to octenes. []
Q4: Can you elaborate on the role of this compound in palladium-catalyzed reactions?
A4: 2-ACH participates in palladium-catalyzed reactions as both a reactant and a ligand.
- Reactant: The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, like those derived from 2-ACH, yields cyclic ketones with high regioselectivity. [, ]
- Ligand: 2-ACH can act as a ligand in palladium catalysts for asymmetric allylic alkylation reactions, leading to the formation of chiral products with significant enantiomeric enrichment. []
Q5: How does the ring size of cyclic β-diketones influence their reactivity with diaminoalkanes?
A6: The reaction of 2-acetylcycloalkanones with diaminoalkanes shows a strong dependence on ring size, affecting the regioselectivity of the Schiff base condensation. []
Q6: Has computational chemistry been employed to study this compound?
A7: Yes, computational methods like molecular mechanics (MM2) and semiempirical calculations (AM1 and PM3) have been utilized to analyze the conformational preferences of 2-ACH and its derivatives, as well as to study the chemoselectivity of its reactions. []
Q7: How do structural modifications of this compound affect its biological activity?
A8: A study evaluating the cytotoxic activity of various β-diketones, including 2-ACH derivatives, against human tumor cells revealed the importance of structural features for their activity. [] For example, 3-formylchromone (structurally related to 2-ACH) displayed higher cytotoxicity against human oral squamous cell carcinoma cells than curcumin.
Q8: Can you explain the influence of 1,10-phenanthroline on copper-catalyzed C–N coupling reactions involving this compound?
A9: While this compound is often used as a ligand in copper-catalyzed C-N coupling reactions, studies revealed that its influence is negligible when using the organic soluble base tetrabutylphosphonium malonate (TBPM). Instead, the malonate dianion in TBPM acts as the primary ancillary ligand in this system. In contrast, 1,10-phenanthroline significantly affects the solution structures and reactivity of copper(I) alkylamide complexes in these reactions. [, ]
Q9: Are there strategies to enhance the stability or solubility of this compound for specific applications?
A10: While specific formulation strategies for 2-ACH are not extensively discussed in the provided literature, its conversion to metal complexes, such as the bis(β-diketonato)palladium(II) complexes, can alter its physical properties, including volatility and thermal stability. This modification makes these complexes suitable for applications like metal-organic chemical vapor deposition (MOCVD). [, ]
Q10: What is the role of metal ions in influencing the ionization of this compound?
A11: Metal ions like vanadium(IV), chromium(III), iron(III), cobalt(II), nickel(II), copper(II), and uranium(VI) can catalyze the deprotonation of 2-ACH during complex formation. The catalytic effect is observed for both the keto and enol tautomers, particularly with Cu2+, likely due to its high reduction potential. []
Q11: How do cyclodextrins affect the nitrosation of this compound?
A12: Both α- and β-cyclodextrins significantly reduce the rate of nitrosation of the enol form of 2-ACH. This inhibition is attributed to the formation of nonproductive inclusion complexes between the enol and the cyclodextrin molecules. []
Q12: Can this compound be used in the synthesis of heterocyclic compounds?
A12: Yes, 2-ACH is a versatile building block for synthesizing various heterocyclic systems. Some examples include:
- Pyrazole derivatives: Reaction of 2-ACH with hydrazine or substituted hydrazines produces tetrahydroindazoles. [, ]
- Indazole derivatives: Reaction with benzohydrazide leads to the formation of 2-benzoyl-3-hydroxy-2H-indazole derivatives. []
- Pyrido[2,3-d]pyrimidine derivatives: Used as a starting material in the synthesis of 7-amino-1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)pyrido[2,3-d]pyrimidine and subsequent reactions to form various fused heterocycles. []
- Spirohexahydropyrimidines: Reaction with anilines and formaldehyde in the presence of DBU as a base. []
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